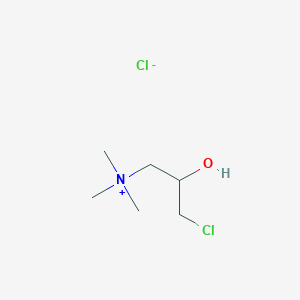

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

描述

属性

IUPAC Name |

(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOCl2, C6H15Cl2NO | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027534 | |

| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |

| Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 g/cm³ | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

3327-22-8 | |

| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrosil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3327-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-2-hydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK4X6ZD79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHPTAC (50-70 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTMAC), commonly known as Quat-188, is a versatile cationic reagent with significant applications in various industries, including the modification of natural and synthetic polymers for use in papermaking, textiles, and water treatment.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis mechanism of CHPTMAC, focusing on the reaction between epichlorohydrin and trimethylamine or its hydrochloride salt. It includes a detailed breakdown of the reaction pathway, quantitative data from various synthesis protocols, and explicit experimental procedures.

Core Synthesis Mechanism

The industrial synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride is predominantly achieved through the reaction of epichlorohydrin with trimethylamine or trimethylamine hydrochloride.[4] The reaction is typically carried out in an aqueous medium, and the control of pH and temperature is crucial for maximizing the yield and purity of the final product.[4][5]

The reaction proceeds through a nucleophilic attack of trimethylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This ring-opening is the key step in the formation of the quaternary ammonium salt.

Reaction Pathway

The synthesis can be conceptualized in the following stages:

-

Quaternization: Trimethylamine, acting as a nucleophile, attacks the least sterically hindered carbon of the epichlorohydrin's epoxide ring. This results in the formation of the intermediate, N-(2,3-epoxypropyl)trimethylammonium chloride.

-

Hydrolysis/Ring Opening: Under aqueous acidic or neutral conditions, the epoxide ring of the intermediate is opened by the chloride ion or water, leading to the formation of the final product, (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. The pH of the reaction medium plays a significant role in this step, influencing the rate of reaction and minimizing the formation of byproducts.[4]

A visual representation of this primary synthesis pathway is provided below:

Caption: Primary synthesis pathway of CHPTMAC.

Alternative Synthesis Route

An alternative method for synthesizing CHPTMAC involves the hypochlorination of allyltrimethylammonium chloride.[6][7] This process begins with the reaction of allyl chloride and trimethylamine to form allyltrimethylammonium chloride. Subsequently, this intermediate is treated with a chlorinating agent, such as chlorine gas in an aqueous solution, to yield CHPTMAC.[6] This route can achieve high yields but requires careful control of the reaction temperature to prevent the formation of chlorinated byproducts.[6]

Caption: Alternative synthesis via hypochlorination.

Quantitative Data Presentation

The efficiency and outcome of the CHPTMAC synthesis are highly dependent on the reaction parameters. The following tables summarize quantitative data from various cited experimental protocols.

Table 1: Reaction Conditions for CHPTMAC Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Epichlorohydrin:Trimethylamine HCl) | 0.95 | [5] |

| pH | 7.5 - 8.0 | [5] |

| Temperature | 10°C - 35°C | [5] |

| pH (with catalyst) | 6.5 - 9.5 | [4] |

| Temperature (with catalyst) | 5°C - 40°C | [4] |

| Reaction Time (with catalyst) | 1.5 - 4.5 hours | [4] |

Table 2: Purity and Yield of CHPTMAC

| Parameter | Value | Reference |

| Yield | Up to 97% | [4] |

| Purity | > 97% | [4] |

| Epichlorohydrin (ECH) impurity | ≤ 5 ppm | [2] |

| 1,3-dichloro-propanol impurity | ≤ 15 ppm | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride.

Synthesis using Trimethylamine Hydrochloride and Epichlorohydrin in an Aqueous Medium

This protocol is adapted from a patented synthetic method.[8]

Materials:

-

Trimethylamine hydrochloride

-

Epichlorohydrin (ECH)

-

Water

-

Alkaline Al₂O₃ catalyst

Procedure:

-

In a reaction flask, dissolve 70g of trimethylamine hydrochloride in 64ml of water with stirring until complete dissolution.

-

Add 10g of alkaline Al₂O₃ catalyst to the solution and adjust the pH of the system to 7.8.

-

Cool the reaction mixture to 5°C.

-

Slowly add 66g of epichlorohydrin (ECH) dropwise to the cooled mixture.

-

Maintain the temperature and continue the reaction until the pH of the system reaches a peak value of 9.7, indicating a homogeneous system. This stage typically lasts for 3 hours.

-

Allow the reaction to proceed at room temperature (18°C) for an additional 2 hours.

Synthesis via Hypochlorination of Allyltrimethylammonium Chloride

This protocol is based on a patented alternative synthesis route.[6]

Part A: Synthesis of Allyltrimethylammonium Chloride

-

To a stirred solution of 182 kg (3.07 moles) of trimethylamine in 212 kg of water in a water-cooled kettle, gradually add 232 kg (3.02 moles) of allyl chloride.

-

Maintain the reaction temperature below 45°C during the addition.

-

After the addition is complete, continue stirring for another hour.

-

Apply a vacuum for 3 hours to remove any unreacted allyl chloride and trimethylamine. The resulting product is an aqueous solution of allyltrimethylammonium chloride.

Part B: Hypochlorination to form CHPTMAC

-

Bubble chlorine gas into the aqueous solution of allyltrimethylammonium chloride while maintaining a temperature of 35-40°C.

-

Continue the chlorine addition until an excess is indicated by the appearance of a greenish color. Approximately 1.1-1.3 moles of chlorine are added per mole of the allyl salt.

-

Strip the solution of HCl and excess Cl₂ at 60°C under a vacuum of 20 mm Hg.

-

Neutralize the solution to a pH of about 6.5 with NaOH. The resulting aqueous solution contains the final product, (3-chloro-2-hydroxypropyl)trimethylammonium chloride.

Potential Side Reactions and Byproducts

Several side reactions can occur during the synthesis of CHPTMAC, leading to the formation of impurities. The most common byproducts include:

-

1,3-dichloro-2-propanol (DCP): This can form from the hydrolysis of epichlorohydrin, especially under acidic conditions.[9]

-

2,3-dihydroxypropyltrimethylammonium chloride: This diol is formed by the hydrolysis of the epoxide ring of the intermediate or the final product.

-

Diquaternary compounds: These can form through the reaction of the product with unreacted epichlorohydrin.

Careful control of reaction conditions, particularly pH and temperature, is essential to minimize the formation of these byproducts and ensure a high purity of the final product.[4][5] Some research has also pointed to an "anomalous reaction" of epichlorohydrin with trimethylamine under certain conditions, leading to the formation of N-(3-hydroxy-1-propenyl)trimethylammonium chloride, an unsaturated alcohol, rather than the expected epoxy intermediate.[10][11] This highlights the complexity of the reaction and the importance of precise process control.

Conclusion

The synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a well-established industrial process, primarily relying on the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt. The key to a successful synthesis lies in the meticulous control of reaction parameters such as temperature, pH, and molar ratios of reactants to maximize yield and minimize the formation of impurities. The alternative hypochlorination route offers a high-yield pathway but also demands stringent temperature control. A thorough understanding of the reaction mechanism and potential side reactions is crucial for researchers and professionals involved in the development and optimization of processes utilizing this important cationic reagent.

References

- 1. US10563042B2 - Quaternary cationic polymers - Google Patents [patents.google.com]

- 2. QUAT-188 - tweasternchem - tweasternchem [tweasternchem.com]

- 3. cationic reagent QUAT 188 for cationic starch [tianchengchemical.com]

- 4. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]

- 7. Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (EVT-302532) | 3327-22-8 [evitachem.com]

- 8. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. patents.justia.com [patents.justia.com]

- 10. scribd.com [scribd.com]

- 11. datapdf.com [datapdf.com]

An In-depth Technical Guide to (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride: Chemical Properties, Structure, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a versatile quaternary ammonium compound with significant applications in various scientific and industrial fields, including a notable role in the pharmaceutical sciences. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key experimental protocols related to CHPTAC. A particular focus is placed on its application as a cationizing agent for the modification of polysaccharides to create advanced drug delivery systems. This document is intended to serve as a detailed resource for researchers and professionals involved in drug development and material science.

Chemical Properties and Identification

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium salt that is typically available as a colorless to light-yellow aqueous solution.[1][2] It is a key chemical intermediate used in the synthesis of various organic compounds and modified polymers.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride.

| Property | Value | Reference |

| IUPAC Name | (3-chloro-2-hydroxypropyl)-trimethylazanium chloride | [1] |

| CAS Number | 3327-22-8 | [1] |

| Molecular Formula | C₆H₁₅Cl₂NO | [4] |

| Molecular Weight | 188.10 g/mol | [4] |

| Appearance | Colorless to light-yellow clear liquid | [1][5] |

| Melting Point | 191-193 °C | |

| Density | ~1.154 g/mL at 25 °C | [5] |

| Solubility | Miscible in water | [1][5] |

| Refractive Index | n20/D 1.4541 | [5] |

Chemical Structure

The structure of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride features a positively charged quaternary ammonium group, a hydroxyl group, and a reactive chlorine atom. This combination of functional groups makes it a highly reactive and versatile molecule.

-

SMILES: C--INVALID-LINK--(C)CC(O)CCl.[Cl-]

-

InChI: 1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1

Experimental Protocols

Synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Several methods for the synthesis of CHPTAC have been reported, primarily involving the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt.[6][7]

Objective: To synthesize (3-Chloro-2-hydroxypropyl)trimethylammonium chloride from epichlorohydrin and trimethylamine hydrochloride in an aqueous medium.

Materials:

-

Epichlorohydrin (ECH)

-

Trimethylamine hydrochloride

-

Deionized water

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Prepare an aqueous solution of trimethylamine hydrochloride in the reaction vessel.

-

Adjust the pH of the solution to a range of 7.5-9.5 by the controlled addition of a sodium hydroxide solution.[2][8]

-

Cool the reaction mixture to a temperature between 5-40 °C.[2][8]

-

Slowly add epichlorohydrin to the reaction mixture under continuous stirring. The molar ratio of epichlorohydrin to trimethylamine hydrochloride is typically maintained around 0.95:1.[7]

-

Maintain the reaction temperature and pH for a period of 1.5 to 4.5 hours to allow the reaction to proceed to completion.[2][8]

-

Upon completion, the resulting aqueous solution of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride can be used directly or purified further.

Analytical Method: Determination by Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for the analysis of CHPTAC and its related compounds.[9]

Objective: To determine the concentration of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride in a sample using capillary electrophoresis with indirect UV detection.

Instrumentation and Reagents:

-

Capillary Electrophoresis system with a UV detector

-

Fused-silica capillary

-

Copper(II) sulfate

-

Formic acid

-

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride standard

Procedure:

-

Prepare a background electrolyte solution of 180 mM copper(II) sulfate and 4 mM formic acid, adjusting the pH to 3.[9]

-

Flush the capillary with the background electrolyte.

-

Inject the sample solution (appropriately diluted) into the capillary.

-

Apply a separation voltage and monitor the absorbance at 215 nm for indirect UV detection, with a reference wavelength of 300 nm.[9]

-

Identify and quantify the CHPTAC peak by comparing its migration time and peak area to that of a known standard.

Role in Drug Development: Cationic Modification of Polysaccharides

While (3-Chloro-2-hydroxypropyl)trimethylammonium chloride does not have a direct signaling pathway in biological systems, its primary role in drug development is as a chemical intermediate for the cationization of polysaccharides like cellulose, starch, and chitosan.[10][11] This modification introduces a permanent positive charge to the polysaccharide backbone, enhancing its interaction with negatively charged biological membranes and molecules, which is highly beneficial for creating effective drug delivery systems.[1][10]

Reaction Mechanism with Polysaccharides

The cationization of polysaccharides with CHPTAC typically proceeds in a two-step reaction under alkaline conditions.[12]

-

Epoxide Formation: In the presence of a base (e.g., NaOH), CHPTAC undergoes an intramolecular cyclization to form the reactive intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[8][12]

-

Etherification: The hydroxyl groups on the polysaccharide chain act as nucleophiles and attack the electrophilic carbon of the epoxide ring of EPTAC. This results in the opening of the epoxide and the formation of a stable ether linkage, covalently attaching the cationic trimethylammonium group to the polysaccharide.[12][13]

Caption: Reaction mechanism of polysaccharide cationization using CHPTAC.

Safety and Handling

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is suspected of causing cancer and is harmful to aquatic life with long-lasting effects. Therefore, appropriate safety precautions must be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a valuable chemical reagent with significant utility in the field of drug development, primarily as a cationizing agent for polysaccharides. Its well-defined chemical properties and reactivity allow for the controlled modification of natural polymers to create sophisticated drug delivery vehicles. A thorough understanding of its synthesis, analysis, and reaction mechanisms is crucial for its effective and safe application in pharmaceutical research and development. This guide provides a foundational resource for scientists and researchers working with this important compound.

References

- 1. (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride [benchchem.com]

- 2. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of Cationic Modified Short Linear Glucan and Fabrication of Complex Nanoparticles with Low and High Methoxy Pectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (EVT-302532) | 3327-22-8 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification - Chemical Supplier Unilong [unilongindustry.com]

- 9. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride CAS number 3327-22-8

An In-Depth Technical Guide to (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CAS 3327-22-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, commonly abbreviated as CHPTAC, is a quaternary ammonium compound and a highly effective cationic etherifying agent.[1] With the CAS Registry Number 3327-22-8, this compound is a pivotal chemical intermediate primarily used to modify natural polymers such as starch, cellulose, and guar gum.[1][2] The introduction of a permanent positive charge onto these polymer backbones imparts valuable cationic properties, significantly enhancing their performance in a wide range of industrial and research applications.[1]

Its primary applications are in the paper industry for producing cationic starch, which improves paper strength and filler retention, and in the textile industry for modifying cellulose fibers to enhance dye affinity and impart antistatic properties.[2][3] Further uses are found in water treatment, personal care products, and the oil and gas industry.[2][3] This document provides a comprehensive technical overview of its chemical properties, synthesis, reaction mechanisms, experimental protocols, and safety data.

Chemical and Physical Properties

CHPTAC is typically supplied as a colorless to light yellow aqueous solution, though it can exist as a solid.[1][4] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Registry Number | 3327-22-8 | [5][6] |

| Molecular Formula | C₆H₁₅Cl₂NO | [1][5] |

| Molecular Weight | 188.1 g/mol | [5][7] |

| Appearance | Colorless to light yellow liquid; or White solid powder | [1][5][7] |

| Form (Commercial) | Typically 60-69 wt. % solution in H₂O | [8][9] |

| Density | 1.154 g/mL at 25 °C (for 60% solution); 1.2 g/cm³ | [5][9] |

| Melting Point | 180.5 °C to 210 °C (decomposes) (for solid) | [4][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| Solubility | Miscible in water; Slightly soluble in methanol | [5][10][11] |

| Refractive Index | n20/D 1.4541 (for 60% solution) | [9][10] |

| Vapor Pressure | < 0.001 Pa at 20 °C | [4] |

| Log P (octanol/water) | < -1.5 at 25 °C | [4] |

Synthesis and Reaction Mechanisms

Synthesis of CHPTAC

The most common industrial synthesis of CHPTAC involves the reaction of epichlorohydrin (ECH) with trimethylamine or its salt, trimethylamine hydrochloride, in an aqueous solution.[12][13] The reaction is typically performed at controlled temperatures (e.g., 5-40 °C) and pH (e.g., 7.5-9.5) to optimize yield and purity, which can exceed 97%.[8][13]

Caption: General workflow for the synthesis of CHPTAC.

Mechanism of Cationization

CHPTAC serves as a potent etherifying agent for hydroxyl-containing substrates like cellulose and starch. The process is a two-step reaction that occurs under alkaline conditions.[1][14]

-

Epoxidation: In the presence of a base (e.g., NaOH), CHPTAC undergoes an intramolecular cyclization (dehydrochlorination) to form the highly reactive epoxide intermediate, 2,3-epoxypropyl trimethyl ammonium chloride (EPTAC).[1][15]

-

Etherification: The newly formed EPTAC then reacts with the deprotonated hydroxyl groups (alkoxides) of the polymer backbone. The epoxide ring opens, forming a stable ether linkage and covalently bonding the quaternary ammonium moiety to the polymer.[14][15]

This reaction permanently introduces a positive charge onto the polymer, transforming it into a cationic derivative.[1]

Caption: Reaction mechanism for polymer cationization using CHPTAC.

Key Applications

The primary function of CHPTAC is to cationize polymers, leading to a variety of high-value applications.

-

Pulp and Paper Industry: The single largest application is the production of cationic starch.[2] When added to pulp slurry, cationic starch adsorbs strongly onto negatively charged cellulose fibers and fillers.[16] This leads to improved retention of fines and fillers, increased paper strength (both wet and dry), and better drainage during sheet formation.[2] The degree of substitution (DS), controlled by the CHPTAC-to-starch molar ratio, dictates the charge density and performance.[2]

-

Textile Industry: CHPTAC is used to modify cellulose fibers like cotton, creating cationic cellulose.[2][15] This treatment enhances the affinity for anionic reactive and direct dyes, leading to more efficient, salt-free dyeing processes with improved color fastness.[2][17] The modified fibers also exhibit desirable properties like softness and antistatic effects.[2]

-

Water Treatment: As a precursor, CHPTAC is used to synthesize cationic flocculants, such as cationic polyacrylamide (CPAM), which are effective in municipal and industrial wastewater treatment for sludge dewatering.[2][3] Additionally, cellulose modified with CHPTAC has been shown to be an effective adsorbent for removing contaminants like Cr(VI) from water.[15]

-

Oilfield and Personal Care: Cationic guar gum, produced using CHPTAC, is utilized in oilfield applications for its properties as a clay stabilizer.[2][3] In personal care and cosmetics, CHPTAC-modified polymers act as conditioning agents.[2]

Experimental Protocols

Protocol: Lab-Scale Synthesis of Cationic Cellulose

This protocol is adapted from methodologies for the cationization of cellulosic fibers.[15][18]

-

Alkalization: Suspend 5.0 g of cellulose fibers (e.g., hemp or cotton) in 50 mL of isopropanol in a reaction vessel. Add 2.5 mL of 10 M Sodium Hydroxide (NaOH) solution to the mixture. Stir for 30-60 minutes at 30 °C to produce alkali cellulose.

-

Etherification: While stirring, add 17.8 mL of CHPTAC solution (e.g., 60 wt. %) dropwise to the vessel.[15] Increase the temperature to 40-60 °C and allow the reaction to proceed for 15 hours.[15][18]

-

Neutralization: Stop the reaction by carefully adding 12.5 mL of 4 M Hydrochloric Acid (HCl) to neutralize the excess alkali.[15]

-

Purification: Decant the reaction solution. Wash the resulting cationic cellulose fibers extensively with deionized water until the pH of the wash solution is neutral and stable.

-

Drying: Dry the purified fibers in an oven at 45-50 °C to a constant weight. The final product can be characterized by FTIR or elemental analysis to determine the degree of substitution.[15]

Protocol: Analytical Quantification Workflow

For research and quality control, quantifying residual CHPTAC or its epoxide form (EPTAC) is crucial. A sensitive method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

Caption: Workflow for CHPTAC analysis via HILIC-LC-MS/MS.

Safety and Toxicology

CHPTAC requires careful handling due to its potential health and environmental effects. It is suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[5][9][11]

| Safety & Toxicology Profile | Data | Source(s) |

| GHS Pictogram | GHS08 (Health Hazard) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H351: Suspected of causing cancer.H412: Harmful to aquatic life with long lasting effects. | [5][9] |

| Precautionary Statements | P202, P273, P280, P308+P313, P405, P501 | [9] |

| Acute Toxicity | Dermal LD50 (rat, male/female): > 2000 mg/kg bw | [4] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [11] |

| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US) | [9] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly sealed. | [10][11] |

| Incompatibilities | Strong oxidizing agents | [11] |

References

- 1. Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification - Chemical Supplier Unilong [unilongindustry.com]

- 2. ru.unilongindustry.com [ru.unilongindustry.com]

- 3. China 3-Chloro-2-hydroxypropyltrimethyl Ammonium Chloride CAS 3327-22-8 factory and manufacturers | Unilong [unilongmaterial.com]

- 4. echemi.com [echemi.com]

- 5. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 8. Preparation of 3-Chloro-2-hydroxypropyl-trimethylammonium Chloride | Semantic Scholar [semanticscholar.org]

- 9. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride 60wt. water 3327-22-8 [sigmaaldrich.com]

- 10. alfa-chemical.com [alfa-chemical.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP2192228B1 - Use of cationic starch - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A hydrophilic interaction liquid chromatography–tandem mass spectrometry method for the identification and determination of cationic starch derivatives in air samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)

This document provides a comprehensive overview of the safety, handling, and toxicological profile of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), also known as Quat 188. It is intended for researchers, scientists, and professionals in drug development and other technical fields who may work with this compound.

Chemical Identification

-

Chemical Name : (3-Chloro-2-hydroxypropyl)trimethylammonium chloride

-

Synonyms : CHPTAC, Quat 188, Cationic Reagent, PTAC 1881[1][2][3]

Hazard Identification and Classification

CHPTAC is classified as a hazardous substance. The primary concerns are its potential carcinogenicity and its environmental impact. Direct contact may also cause mild irritation to the skin or eyes[6].

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2][5][7][8] |

| Hazardous to the aquatic environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects[2][5][8] |

Under alkaline conditions, CHPTAC can transform into the corresponding epoxide, 2,3-Epoxypropyltrimethylammonium chloride, which is noted as being highly skin-sensitizing and has shown carcinogenic properties in animal experiments[1][4][9].

Toxicological Data

Toxicological evaluations indicate that CHPTAC has low acute toxicity via oral and dermal routes. However, concerns exist regarding its effects from repeated exposure and its carcinogenic potential.

Table 2: Acute Toxicity Data

| Exposure Route | Species | Value | Reference |

| Oral | Rat (male/female) | LD50: ~2800 mg/kg bw | [7][10] |

| Oral (commercially available solutions) | Rat | LD50: 2170 to 5184 mg/kg bw | [11] |

| Dermal | Rat (male/female) | LD50: > 2000 mg/kg bw | [7][10][11] |

| Inhalation (7-hour exposure) | Rat | No treatment-related effects from saturated atmosphere | [11] |

| Subcutaneous | Mouse | LDLo: 500 mg/kg | [2] |

Methodology Synopsis for Key Toxicological Studies

While full experimental protocols are not available in the provided documentation, the following summaries outline the methodologies used in key toxicological assessments.

-

Acute Oral Toxicity Study in Rats :

-

Objective : To determine the median lethal dose (LD50) of a 20% aqueous solution of CHPTAC.

-

Methodology : Groups of 5 male and 5 female rats were administered doses of 14.4, 17.3, 20.7, and 24.8 ml/kg body weight. The observation period was 14 days.

-

Observations : Clinical signs appeared within minutes and included lethargy, diarrhea, tremor, and convulsions. Deaths occurred between 90 and 120 minutes post-administration. Survivors recovered within 20 hours and showed no treatment-related findings upon macroscopic examination[11].

-

-

Repeated Dose (28-day) Oral Study in Rats :

-

Objective : To assess the effects of repeated oral administration.

-

Methodology : Rats of both sexes were administered CHPTAC at a dose of 1085 mg/kg body weight for 28 days.

-

Observations : The study resulted in slight morphological changes in the kidneys. A no-observed-effect level (NOEL) was not established as lower doses were not tested[11].

-

-

Carcinogenicity Study in Mice :

-

Objective : To evaluate the carcinogenic potential of CHPTAC via dermal application.

-

Methodology : NMRI mice received dermal applications of CHPTAC twice weekly at dose levels of 0, 0.018, and 0.18 ml for 89 weeks (females) and 105 weeks (males).

-

Observations : Minimal irritation potential was noted, with slightly increased hyperkeratosis and acanthosis at the application site. Male mice in the high-dose group showed a statistically significant increase in the incidence of bronchioloalveolar tumors (adenomas and carcinomas)[11].

-

Handling and Personal Protective Equipment (PPE)

Safe handling of CHPTAC requires stringent adherence to safety protocols to minimize exposure.

-

Engineering Controls : Handle in a well-ventilated place[10]. Use a closed system or provide appropriate exhaust ventilation[5][8][10]. Airtight operation is recommended[9]. A safety shower and eyewash station should be readily available[8][12].

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety spectacles or eyeshields[5][10].

-

Skin Protection : Wear protective gloves and suitable protective clothing[5][6][9][10]. For significant exposure risks, a chemical protection suit is recommended[5][7][10].

-

Respiratory Protection : If ventilation is inadequate or when spraying, use a NIOSH-approved respirator[5][12][13]. Evaporation at 20°C is negligible, but a harmful concentration of airborne particles can be reached quickly when the material is sprayed[5][7][10].

-

-

General Hygiene : Avoid contact with skin, eyes, and clothing[9][13][14]. Do not eat, drink, or smoke during work[5]. Wash hands thoroughly after handling[8][15].

First Aid Measures

In case of exposure, immediate first aid is critical. The following workflow outlines the necessary steps.

Caption: First Aid Workflow for CHPTAC Exposure.

Accidental Release Measures

Proper containment and cleanup of spills are essential to prevent environmental contamination and personnel exposure.

-

Personal Precautions : Evacuate personnel to safe areas[14][15]. Wear appropriate PPE, including a chemical protection suit and self-contained breathing apparatus (SCBA)[5][7][10].

-

Environmental Precautions : Do not let the chemical enter the environment or drains[5][7][8][10][15].

-

Containment and Cleanup : Collect leaking and spilled liquid in sealable containers as far as possible. Absorb the remaining liquid with sand or an inert absorbent. Store and dispose of the collected material according to local regulations[5][7][10].

The following diagram illustrates the spill response workflow.

Caption: Workflow for Handling a CHPTAC Spill.

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated area between 5-35°C[1][4][6]. Keep containers tightly closed when not in use[1][4][8]. Store locked up[2][7][8][10]. Keep away from fire, heat, and incompatible materials such as strong oxidants, strong acids, and strong bases[1][4][9]. Store in an area without drain or sewer access[2][10].

-

Disposal : Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations[2][7]. Offer surplus and non-recyclable solutions to a licensed disposal company[15].

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of CHPTAC

| Property | Value | Reference |

| Physical State | Solid, Powder (pure) / Liquid (solution) | [2][7][10][16] |

| Color | White (solid) / Colorless (solution) | [7][10][16][17] |

| Melting Point | 180.5 °C / 190 °C | [2][7][10] |

| Boiling Point | 190 - 209 °C | [2][7][10] |

| Density | 1.11 g/cm³ at 20°C / 1.154 g/mL at 25°C | [2][7][10] |

| Water Solubility | Miscible | [2][10] |

| Vapor Pressure | < 0.001 Pa at 20°C | [7][10] |

| Flash Point | 113 °C (closed cup) | [10] |

| Auto-ignition Temperature | > 400 °C | [7][10] |

| log Pow (Octanol/Water Partition Coeff.) | < -1.5 at 25°C | [7][10] |

Environmental Fate and Ecotoxicity

CHPTAC is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment[5][8]. It is strongly advised not to let the chemical enter the environment[5].

Table 4: Ecotoxicity Data

| Organism | Test | Value | Duration | Reference |

| Fish (Danio rerio) | LC50 | 4128 mg/L | 96 h | [10] |

| Daphnia magna | EC50 | 240.2 mg/L | 24 h | [10] |

| Algae (Desmodesmus subspicatus) | EC50 | > 10,000 mg/L | 72 h | [10] |

| Microorganisms (Activated sludge) | EC50 | > 2,000 mg/L | 3 h | [10] |

References

- 1. id.tianchengchemical.com [id.tianchengchemical.com]

- 2. echemi.com [echemi.com]

- 3. Shandong Tiancheng Chemical Co., Ltd. [ru.tianchengchemical.com]

- 4. Quat 188 Material Safety Data Sheet [fr.tianchengchemical.com]

- 5. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification - Chemical Supplier Unilong [unilongindustry.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Quat 188 Material Safety Data Sheet [tianchengchemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. bgrci.de [bgrci.de]

- 12. corteva.com [corteva.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. chemsunco.com [chemsunco.com]

- 17. tnjchem.com [tnjchem.com]

Synonyms for (3-Chloro-2-hydroxypropyl)trimethylammonium chloride in scientific literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a versatile chemical compound widely utilized in various scientific and industrial applications. This document details its nomenclature, physicochemical properties, synthesis protocols, and primary applications, with a focus on its role as a cationic etherifying agent.

Nomenclature and Synonyms

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is identified by numerous synonyms in scientific literature and commercial products. A comprehensive list is provided below for clear identification.

| Type | Name/Identifier |

| IUPAC Name | (3-chloro-2-hydroxypropyl)-trimethylazanium chloride[1] |

| CAS Number | 3327-22-8 |

| Common Acronyms | CHPTAC[2], CHTAM, CTA[3] |

| Trade Names | Quat 188, Dowquat 188, QUAB 188, Catiomaster C, CR-2000[3] |

| Other Chemical Names | 1-Chloro-2-hydroxypropane-3-trimethylammonium chloride, 1-Chloro-3-(trimethylammonio)-2-propanol chloride, 3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride, N-(3-chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride[4] |

Physicochemical and Toxicological Properties

The properties of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride are summarized below. It is most commonly supplied as a 60-70% aqueous solution, which influences some of its observed physical properties.[2] Data for both the aqueous solution and the anhydrous, pure compound are provided where available.

Physicochemical Data

| Property | Value (Anhydrous) | Value (Aqueous Solution, ~65%) |

| Molecular Formula | C₆H₁₅Cl₂NO | - |

| Molecular Weight | 188.10 g/mol | - |

| Appearance | White crystalline powder[5] | Colorless to light yellow liquid[1][4] |

| Melting Point | 191-193 °C[6] | Not Applicable |

| Boiling Point | Decomposes | ~190-209 °C[4] |

| Density | 1.25 g/cm³[5] | ~1.154 - 1.2 g/cm³ at 25 °C[1] |

| Solubility | Water: 835.2 g/L at 20 °C; Soluble in methanol.[7] | Miscible with water.[1] |

| Refractive Index | Not Available | n20/D 1.4541[6] |

| Flash Point | >110 °C (>230 °F)[6] | 113 °C |

Toxicological Data

| Parameter | Species | Route | Value |

| LD₅₀ | Rat | Oral | ~2800 mg/kg bw |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw |

| LDLo | Mouse | Subcutaneous | 500 mg/kg[4] |

| LC₅₀ (96h) | Danio rerio (Zebrafish) | Aquatic | 4128 mg/L |

| EC₅₀ (24h) | Daphnia magna | Aquatic | 240.2 mg/L |

| EC₅₀ (72h) | Desmodesmus subspicatus (Green Algae) | Aquatic | > 10,000 mg/L |

The substance is suspected of causing cancer (H351) and is harmful to aquatic life with long-lasting effects (H412).[2]

Experimental Protocols

Synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride

3.1.1 Aqueous Synthesis

This protocol is adapted from a patented method for producing an aqueous solution of the title compound.[8]

-

Materials:

-

Epichlorohydrin (99%)

-

Trimethylamine aqueous solution (33%)

-

Hydrochloric acid (36%)

-

Dodecylbenzyl dimethyl ammonium chloride (catalyst)

-

Water

-

-

Procedure:

-

In a jacketed reactor equipped with a condenser and an electric mixer, add 8.6 mL (0.1 mol) of 36% hydrochloric acid and 10 mL of water.

-

Under agitation, gradually add 20 mL (0.1 mol) of 33% trimethylamine aqueous solution. The temperature should be maintained below 40 °C by cooling.

-

Adjust the pH of the reaction solution to 7.5 with water.

-

Add 0.4 g of dodecylbenzyl dimethyl ammonium chloride and stir until dissolved.

-

Under vigorous stirring, add 7.5 mL (0.095 mol) of 99% epichlorohydrin, maintaining the reaction temperature at approximately 24 °C.

-

Continue the reaction for 2 hours.

-

The resulting aqueous solution can be used directly or concentrated by distilling off the water under reduced pressure.

-

3.1.2 Anhydrous Synthesis

This method yields a pure, crystalline, anhydrous product.[9]

-

Materials:

-

Trimethylamine hydrochloride

-

Epichlorohydrin

-

Chloroform

-

Ether

-

-

Procedure:

-

To a stirred solution of 95.6 g (1 mole) of trimethylamine hydrochloride in 850 mL of chloroform, gradually add 95.3 g (1.03 moles) of epichlorohydrin.

-

Maintain the reaction mixture at 35 °C under a nitrogen blanket.

-

After approximately 80 minutes of stirring, the solution will become cloudy as the crystalline product begins to form.

-

Continue stirring for 20 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the product several times with chloroform, followed by ether.

-

Dry the product in a vacuum oven at 25 °C to obtain a fine, crystalline solid. This process typically yields 80-97% of the pure product.[9]

-

Cationization of Cellulose

This protocol describes the modification of cellulose to introduce cationic groups, enhancing its properties for applications such as dyeing and filler retention.[10][11]

-

Materials:

-

Cotton dissolving pulp (or other cellulose source)

-

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)

-

Sodium hydroxide (NaOH)

-

Urea

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethanol (95%)

-

-

Procedure:

-

Preparation of NaOH/Urea Solvent: Prepare a 7 wt% NaOH / 14 wt% urea aqueous solution. Cool this solution to -14 °C for approximately 50 minutes.

-

Cellulose Dissolution: Add a weighed amount of cellulose (e.g., to achieve a 3 wt% final concentration) to the pre-cooled NaOH/urea solution with vigorous stirring for 5 minutes to obtain a transparent, viscous solution.

-

Etherification Reaction: Add the desired molar ratio of CHPTAC to the anhydroglucose units (AGU) of the cellulose. The reaction can be carried out at various temperatures (e.g., 90 °C) and for different durations (e.g., 6 hours) to control the degree of substitution.[10]

-

Neutralization and Purification: After the reaction, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid.

-

Filter the product and wash it thoroughly with 95% ethanol.

-

Dry the final cationic cellulose product.

-

Reaction Mechanisms and Workflows

Synthesis of Cationic Starch

The primary application of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride is the cationization of polymers like starch and cellulose. This process introduces a permanent positive charge, which is beneficial in applications such as papermaking (improving retention of anionic fillers and fibers) and textiles (enhancing dye affinity).[2] The reaction proceeds via an in-situ formation of an epoxide intermediate under alkaline conditions.

Caption: Reaction pathway for the cationization of starch using CHPTAC.

Anhydrous Synthesis Workflow

The anhydrous synthesis protocol allows for the isolation of a pure, solid product, which is advantageous for research and applications requiring high purity.

Caption: Workflow for the anhydrous synthesis of CHPTAC.

References

- 1. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. CN1067982C - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]

- 9. US4594452A - Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts - Google Patents [patents.google.com]

- 10. Preparing cationic cellulose derivative in NaOH/urea aqueous solution and its performance as filler modifier :: BioResources [bioresources.cnr.ncsu.edu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHPTAC) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a versatile quaternary ammonium compound, for its application in laboratory settings. The document details its core physical and chemical properties, outlines experimental protocols for its primary use in the cationization of polysaccharides, and discusses its role in drug development as a modifying agent for delivery systems.

Core Physical and Chemical Properties

CHPTAC is a colorless to light-yellow, transparent, and odorless liquid, typically supplied as an aqueous solution (around 60-70%).[1][2] It is a quaternary ammonium salt that is highly reactive with materials containing hydroxyl groups, such as starch, cellulose, and guar gum.[2][3] Its primary industrial and laboratory application is as a cationic etherifying agent, introducing a permanent positive charge onto various polymers.[2][3]

Quantitative Data

The following tables summarize the key physical and chemical properties of CHPTAC.

Table 1: General and Physical Properties of CHPTAC

| Property | Value | Source |

| Chemical Name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | [1][2][3] |

| CAS Number | 3327-22-8 | [1][3] |

| Molecular Formula | C₆H₁₅Cl₂NO | [1][3] |

| Molecular Weight | 188.09 g/mol | [4][5] |

| Appearance | Colorless to light-yellow transparent liquid | [1][3] |

| Physical State | Liquid (as aqueous solution) | [4][6] |

| Melting Point | 191-193 °C (for solid) | [7] |

| Boiling Point | ~190 - 209 °C (for solid) | [8] |

| Density | ~1.154 g/mL at 25 °C (for 60% solution) | [6][7] |

| Solubility in Water | Miscible | [4] |

| Refractive Index | n20/D 1.4541 (for 60% solution) | [6][7] |

| Flash Point | 113 °C (closed cup) | [6] |

| Vapor Pressure | < 0.001 Pa at 20 °C | [8] |

Table 2: Chemical and Safety Information for CHPTAC

| Property | Value/Information | Source |

| pH | 2-6 (for 69% solution) | [1] |

| Hazard Classifications | Suspected of causing cancer (Carc. 2); Harmful to aquatic life with long lasting effects (Aquatic Chronic 3) | [4][6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H351, H412 | [6] |

| Primary Applications | Cationic etherifying agent for starch, cellulose, and guar gum modification | [1][2][3] |

Mechanism of Action in Polysaccharide Cationization

The primary chemical utility of CHPTAC lies in its ability to introduce a positive charge onto the surface of polysaccharides. This is not a direct reaction of CHPTAC with the polymer. Under alkaline conditions, CHPTAC undergoes an intramolecular cyclization to form the reactive epoxide intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC).[2][3][9] This epoxide then readily reacts with the hydroxyl groups on the polysaccharide backbone through an etherification reaction, resulting in a stable ether linkage and the introduction of a quaternary ammonium group.[2][3]

Experimental Protocols

The following are detailed methodologies for the cationization of starch and cellulose using CHPTAC in a laboratory setting.

Preparation of Cationic Starch

This protocol is adapted from a method for preparing cationic starch for use as a flocculant.[10]

Materials:

-

Native starch (e.g., from potato peels)

-

(3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), 60 wt% in water

-

Isopropanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 0.1 M

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Alkalization:

-

Suspend 2.00 g of dried native starch in 200 mL of isopropanol in a flask.

-

Stir the mixture at 300 rpm for 15 minutes at room temperature.

-

Prepare a 2.0 M NaOH solution.

-

Add 10 mL of the 2.0 M NaOH solution dropwise to the starch suspension while stirring.

-

Continue stirring for an additional 60 minutes.

-

-

Etherification:

-

Heat the alkalized starch suspension to 60 °C.

-

Add a predetermined amount of 60% CHPTAC solution (e.g., to achieve a desired molar ratio of CHPTAC to anhydroglucose units (AGU) of the starch).

-

Continue stirring at 60 °C for 5 hours.

-

-

Quenching and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding 0.1 M HCl until the pH is neutral.

-

Filter the resulting solid product.

-

Wash the product thoroughly with 95% ethanol to remove any unreacted reagents and byproducts.

-

Dry the cationic starch product in an oven at a suitable temperature (e.g., 50 °C) until a constant weight is achieved.

-

Preparation of Cationic Cellulose

This protocol describes the cationization of cellulose in an isopropanol medium.[11]

Materials:

-

Commercial cellulose

-

(3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), 60 wt% in water

-

Isopropanol

-

Sodium hydroxide (NaOH) solution (e.g., 3.0 M)

-

Deionized water

Procedure:

-

Slurry Preparation:

-

Place 5.0 g of commercial cellulose into a 400 mL beaker.

-

Add 200 mL of isopropanol and stir the mixture at 300 rpm for 30 minutes at room temperature to form a slurry.

-

-

Alkalization:

-

Heat the cellulose slurry to 50-60 °C.

-

Add 5.0 mL of a 3.0 M NaOH solution dropwise into the reaction mixture while maintaining the temperature.

-

Continue stirring for another hour at the same temperature.

-

-

Etherification:

-

Add a predetermined volume of 60% CHPTAC solution (e.g., to achieve a desired molar ratio) to the alkalized cellulose at 60 °C under vigorous stirring.

-

Continue stirring at this temperature for an additional two hours.

-

-

Purification:

-

After the reaction is complete, cool the mixture.

-

Filter the cationic cellulose product.

-

Wash the product extensively with deionized water to remove unreacted CHPTAC, NaOH, and byproducts.

-

Dry the purified cationic cellulose in an oven.

-

Role in Drug Development

Current research does not indicate that CHPTAC has a direct role in modulating specific biological signaling pathways. Its significance in drug development lies in its use as a chemical modifier to create cationic polymers for drug delivery systems.[1] For instance, chitosan, a biocompatible and biodegradable polysaccharide, can be modified with CHPTAC to enhance its solubility and create positively charged nanoparticles. These cationic nanoparticles can then be used to encapsulate and deliver anionic drugs or genetic material.

Safety and Toxicology

It is crucial for researchers to be aware of the toxicological profile of CHPTAC. It is classified as a suspected human carcinogen (Category 3).[11] In vitro mutagenicity tests for CHPTAC have returned positive results, although in vivo tests have been negative.[11] The reactive intermediate, EPTAC, is also considered a potential carcinogen.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling CHPTAC.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any aerosols.

References

- 1. (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride [benchchem.com]

- 2. Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification - Chemical Supplier Unilong [unilongindustry.com]

- 3. (3-chloro-2-hydroxypropyl)trimethylammonium chloride | Semantic Scholar [semanticscholar.org]

- 4. Genotoxic effects of glycidyltrimethylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. persistencemarketresearch.com [persistencemarketresearch.com]

- 6. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on Antifungal Properties of Methacrylamido Propyl Trimethyl Ammonium Chloride Polycations and Their Toxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple signaling pathways elicit circadian gene expression in cultured Rat-1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ec.europa.eu [ec.europa.eu]

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride molecular weight and formula

An In-depth Technical Guide to (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a versatile quaternary ammonium compound. This guide details its chemical properties, synthesis protocols, and key applications, with a focus on its relevance in scientific research and development.

Core Chemical and Physical Properties

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a cationic surfactant widely utilized as an etherifying agent to introduce permanent cationic charges to various polymers and biomolecules.

| Property | Value | Citations |

| Molecular Weight | 188.10 g/mol | [1][2] |

| Molecular Formula | C₆H₁₅Cl₂NO | [1][3][4] |

| Linear Formula | ClCH₂CH(OH)CH₂N(CH₃)₃Cl | [2][5] |

| CAS Number | 3327-22-8 | [3][4] |

| Appearance | Colorless to light-yellow clear, odorless liquid | [4] |

| Solubility in Water | Miscible | [4] |

| Density | Approximately 1.154 - 1.2 g/mL | [4][6] |

| Melting Point | 191-193°C | [3] |

Key Applications in Research and Development

CHPTAC's primary utility lies in its ability to cationize various materials, enhancing their properties for specific applications.

-

Biopolymer Modification : It is extensively used for the synthesis of cationic starch, which has improved properties for use as a flocculant and in the paper industry.[7] It also serves as a quaternizing agent for other biopolymers like chitosan and glycogen to create water-soluble cationic derivatives for potential pharmaceutical and cosmetic uses.[7]

-

Textile Industry : In textile finishing, it improves dye affinity and other fabric properties.[7][8]

-

Pharmaceutical Formulations : There is growing interest in its use as an excipient in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients.[8][9]

-

Personal Care Products : It functions as a conditioning and antimicrobial agent in various personal care and cosmetic formulations.[8]

-

Chemical Synthesis : It is a fundamental intermediate in the synthesis of other quaternary ammonium compounds and cationic surfactants.[7]

Experimental Protocols: Synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride

Several methods for the synthesis of CHPTAC have been documented. Below are detailed protocols for common laboratory- and industrial-scale preparations.

Method 1: Reaction of Trimethylamine Hydrochloride with Epichlorohydrin

This method involves the reaction of trimethylamine hydrochloride with epichlorohydrin in an aqueous solution.

Materials:

-

Trimethylamine hydrochloride

-

Epichlorohydrin (ECH)

-

Water

-

Alkaline Al₂O₃ catalyst (or other suitable catalysts like K₂CO₃/Neutral Al₂O₃ or KF/basic Al₂O₃)

Procedure:

-

Dissolve 70g of trimethylamine hydrochloride in 64ml of water in a reaction flask with continuous stirring until fully dissolved.

-

Add 10g of alkaline Al₂O₃ catalyst to the solution and adjust the system's pH to 7.8.

-

Cool the reaction mixture to 5°C.

-

Slowly add 66g of epichlorohydrin dropwise to the cooled mixture.

-

Maintain the temperature and allow the reaction to proceed. The pH of the system will gradually increase, peaking at around 9.7. This phase typically lasts for about 3 hours.

-

Bring the reaction to room temperature (around 18°C) and continue the reaction for an additional 2 hours.

-

The reaction is considered complete when the pH drops to approximately 8.8.

-

The resulting product is an aqueous solution of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride.[10]

Table of Reaction Parameters for Method 1:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Trimethylamine HCl | 70g | 70g | 70g |

| Water | 64mL | 60mL | 70mL |

| Catalyst | 10g alkaline Al₂O₃ | 7g KF/basic Al₂O₃ | 14g K₂CO₃/Neutral Al₂O₃ |

| Initial pH | 7.8 | 8.0 | 8.0 |

| Initial Temperature | 5°C | 2°C | 0°C |

| Epichlorohydrin | 66g | 67g | 68g |

| Peak pH | 9.7 | 10.0 | 9.5 |

| Reaction Time | 3 hours (initial) + 2 hours (room temp) | 5 hours (initial) | 4 hours (initial) |

Source: Adapted from experimental embodiments.[10]

Method 2: Synthesis from 2,3-dihydroxypropyltrimethylammonium chloride

This protocol describes a laboratory-scale synthesis using thionyl chloride.

Materials:

-

2,3-dihydroxypropyltrimethylammonium chloride

-

Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Suspend 9.20 g of 2,3-dihydroxypropyltrimethylammonium chloride in 50 ml of dimethylformamide.

-

Add 6.80 g of thionyl chloride to the suspension while maintaining the temperature between 5°C and 10°C.

-

Stir the mixture for 20 minutes at this temperature.

-

Heat the reaction mixture to 100°C for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent to dryness to obtain the final product, 3-chloro-2-hydroxypropyltrimethylammonium chloride.[11]

Synthesis and Cationization Workflow

The following diagram illustrates a generalized workflow for the synthesis of CHPTAC and its subsequent use in the cationization of a biopolymer like starch.

Caption: A generalized workflow for the synthesis of CHPTAC and its application in biopolymer cationization.

Mechanism of Action

The primary mechanism of action for (3-Chloro-2-hydroxypropyl)trimethylammonium chloride is its function as an electrophilic agent. The presence of the reactive chloro and hydroxy groups allows it to undergo substitution reactions.[7] In alkaline conditions, it is believed to form an epoxide intermediate, glycidyltrimethylammonium chloride (GTAC), which then readily reacts with nucleophiles such as the hydroxyl groups on starch or other biopolymers. This reaction introduces a permanent positive charge (the quaternary ammonium group) onto the substrate, altering its chemical and physical properties, such as its ability to interact with negatively charged surfaces.[7]

References

- 1. scbt.com [scbt.com]

- 2. (S)-(-)-(3-氯-2-羟丙基)三甲基氯化铵 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride 60wt. water 3327-22-8 [sigmaaldrich.com]

- 7. (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride [benchchem.com]

- 8. marketresearchfuture.com [marketresearchfuture.com]

- 9. 3-Chloro-2-Hydroxypropyl Trimethyl Ammonium Chloride Market Growth, And Opportunities (2023-2030) [contrivedatuminsights.com]

- 10. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. prepchem.com [prepchem.com]

A Technical Guide to Research-Grade (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride for Scientists and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Key Research Applications

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a versatile quaternary ammonium compound with significant applications in various fields of research, particularly in the modification of natural polymers for use in drug delivery and other biomedical applications. Its ability to introduce a permanent positive charge onto various substrates makes it a crucial reagent for researchers and drug development professionals. This technical guide provides a comprehensive overview of commercially available research-grade CHPTAC, its key properties, and detailed protocols for its synthesis, application, and analysis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer research-grade (3-Chloro-2-hydroxypropyl)trimethylammonium chloride, primarily as an aqueous solution. The concentration and some physical properties can vary between suppliers. Below is a summary of offerings from prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.

| Supplier | Product Name | CAS Number | Formulation | Concentration | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25 °C) | Refractive Index (n20/D) |

| Sigma-Aldrich | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution | 3327-22-8 | Liquid in H₂O | 60 wt. % | C₆H₁₅Cl₂NO | 188.10 | 1.154 | 1.4541 |

| TCI Chemicals | (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (ca. 65% in Water) | 3327-22-8 | Liquid in H₂O | ~65 wt. % | C₆H₁₅Cl₂NO | 188.10 | N/A | N/A |

| Santa Cruz Biotechnology | (S)-(−)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | 101396-91-2 | Solid | 99% | C₆H₁₅Cl₂NO | 188.10 | N/A | N/A |

| Benchchem | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | 3327-22-8 | Solution in water | 60-73% | C₆H₁₅Cl₂NO | 188.10 | ~1.17 | N/A |

| CP Lab Safety | (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride | 3327-22-8 | 60 wt. % in H₂O | 60 wt. % | C₆H₁₅Cl₂NO | 188.10 | N/A | N/A |

Key Physicochemical Properties and Impurities

Research-grade CHPTAC is typically a colorless to pale yellow liquid when in solution. The solid form is a white powder. It is soluble in water and methanol. Key impurities that can be present in commercial CHPTAC solutions include residual reactants and byproducts from its synthesis, such as epichlorohydrin and 1,3-dichloro-2-propanol.[1] The concentration of these impurities is a critical factor for many research applications and should be verified from the supplier's CoA.

Experimental Protocols

This section provides detailed methodologies for the synthesis of CHPTAC, its application in the cationization of biopolymers, and analytical methods for its characterization.

Synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride

The most common laboratory synthesis of CHPTAC involves the reaction of epichlorohydrin with trimethylamine or its hydrochloride salt in an aqueous medium.[2][3]

Materials:

-

Epichlorohydrin (ECH)

-

Trimethylamine hydrochloride

-

Deionized water

-

Sodium hydroxide (for pH adjustment)

-

Catalyst (e.g., alkaline Al₂O₃, optional)[2]

-

Reaction flask with a stirrer, cooling bath, and pH meter

Procedure:

-

Dissolve trimethylamine hydrochloride in deionized water in the reaction flask.[2]

-

Cool the mixture to 0-5 °C using a cooling bath.[2]

-

If using a catalyst, add it to the mixture.[2]

-

Adjust the initial pH of the reaction mixture to between 7.5 and 8.0 using a sodium hydroxide solution.[1]

-

Slowly add epichlorohydrin dropwise to the reaction mixture while maintaining the temperature between 10 °C and 35 °C.[1]

-

Monitor the pH of the reaction. The reaction is considered complete when the pH stabilizes.

-

The resulting aqueous solution of CHPTAC can be purified by steam distillation to remove unreacted epichlorohydrin and other volatile impurities.[1]

Cationization of Starch using CHPTAC

CHPTAC is widely used to synthesize cationic starch, which has applications in the paper and textile industries, as well as in drug delivery systems.[4]

Materials:

-

Native starch (e.g., corn, potato, or sago starch)

-

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) solution

-

Sodium hydroxide (NaOH)

-

Isopropanol

-

Deionized water

-

Hydrochloric acid (HCl) for neutralization

-

Reaction vessel with a stirrer and temperature control

Procedure:

-

Suspend the native starch in a solution of isopropanol and water.[4]

-

Add a solution of sodium hydroxide to the starch slurry and stir.[4]

-

Slowly add the CHPTAC solution to the alkaline starch slurry.

-

Heat the reaction mixture to a specific temperature (e.g., 40-50 °C) and maintain for a set period (e.g., 3-12 hours) with continuous stirring.[4]

-

After the reaction, cool the mixture and neutralize it to a pH of 7.0 with hydrochloric acid.[4]

-

Filter the resulting cationic starch and wash it with an ethanol/water mixture and then with acetone.

-

Dry the cationic starch in an oven at a low temperature (e.g., 40-50 °C).

Analytical Methods for Purity and Impurity Profiling

The purity of CHPTAC and the presence of related compounds can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[5][6]

High-Performance Liquid Chromatography (HPLC)

-